molecular formula C7H8BFN2O3 B1522183 3-Borono-4-fluorobenzohydrazide CAS No. 874289-56-2

3-Borono-4-fluorobenzohydrazide

Cat. No. B1522183
CAS RN: 874289-56-2
M. Wt: 197.96 g/mol
InChI Key: MAVMVAKNYGFECD-UHFFFAOYSA-N
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Description

3-Borono-4-fluorobenzohydrazide, also known as BBH, is a boron-based compound that contains a boronic acid and a hydrazide functional group. It has a molecular weight of 197.96 and its chemical formula is C7H8BFN2O3 .


Molecular Structure Analysis

The InChI code for 3-Borono-4-fluorobenzohydrazide is 1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12) . The compound has a structure that includes a boronic acid and a hydrazide functional group.


Physical And Chemical Properties Analysis

3-Borono-4-fluorobenzohydrazide is a solid at room temperature . It has a density of 1.4±0.1 g/cm³ . The compound has a molar refractivity of 45.4±0.4 cm³ , and a molar volume of 136.7±5.0 cm³ . It has a polar surface area of 96 Ų and a polarizability of 18.0±0.5 10^-24 cm³ .

Scientific Research Applications

Bioimaging

In the field of bioimaging, 3-Borono-4-fluorobenzohydrazide shows potential due to its boron content. Boron-based fluorophores have been developed for use in confocal microscopy, providing high-resolution images of cellular structures. These compounds can be used to track biological processes in real-time .

Drug Design

Medicinal chemists utilize 3-Borono-4-fluorobenzohydrazide in drug design, particularly in the creation of boron neutron capture therapy (BNCT) agents. BNCT is a type of cancer treatment that targets tumor cells with high specificity. The compound’s ability to form stable boron-containing structures makes it suitable for this purpose .

Medicinal Chemistry

3-Borono-4-fluorobenzohydrazide: plays a role in medicinal chemistry beyond BNCT. It is involved in the synthesis of various boron-containing drugs that exhibit unique biological activities. Its boron moiety is crucial in the interaction with biological targets, leading to potential therapeutic applications .

Boron-Containing Compounds Synthesis

As a building block, 3-Borono-4-fluorobenzohydrazide is essential for synthesizing other boron-containing compounds. These compounds are significant in various chemical industries, including the creation of flame retardants, corrosion inhibitors, and polymers with enhanced characteristics .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

[2-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVMVAKNYGFECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660192
Record name [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-56-2
Record name [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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